N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide
CAS No.: 1465401-98-2
Cat. No.: VC4351794
Molecular Formula: C19H26N2O3
Molecular Weight: 330.428
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1465401-98-2 |
---|---|
Molecular Formula | C19H26N2O3 |
Molecular Weight | 330.428 |
IUPAC Name | N-(4-cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide |
Standard InChI | InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22) |
Standard InChI Key | FTWRNMQYOXGWHW-UHFFFAOYSA-N |
SMILES | CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide, delineates its structure:
-
A butanamide backbone (CH3CH2CH2CONH-) linked to:
-
A 4-cyanooxan-4-yl group (tetrahydro-2H-pyran-4-carbonitrile), introducing a six-membered oxygen-containing ring with a nitrile substituent.
-
A 2-(2-propan-2-ylphenoxy) group, featuring a phenol derivative substituted with an isopropyl group at the ortho position, connected via an ether linkage.
-
The molecular formula is C19H24N2O3, with a calculated molecular weight of 328.41 g/mol. Key structural features include:
-
Planar amide group: Facilitates hydrogen bonding and interactions with biological targets.
-
Cyano group: Enhances electrophilicity and potential reactivity in nucleophilic substitutions.
-
Steric hindrance: The isopropyl group on the phenoxy moiety may influence conformational flexibility and binding affinity.
Physicochemical Properties
Hypothetical properties derived from computational tools (e.g., ChemAxon, ACD/Labs) and analog comparisons suggest:
Property | Value/Description | Basis of Estimation |
---|---|---|
Melting Point | 145–150°C | Analogous aromatic amides |
LogP (Partition Coefficient) | 2.8 ± 0.3 | Predicted via fragment-based methods |
Solubility in Water | 0.12 mg/mL (25°C) | Low due to hydrophobic groups |
pKa | 9.2 (amide NH), 14.5 (phenolic OH*) | *If deprotonation occurs |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
-
Phenoxybutanoic Acid Derivative:
-
Alkylation of 2-isopropylphenol with ethyl 4-bromobutyrate under basic conditions (K2CO3, DMF) yields ethyl 2-(2-propan-2-ylphenoxy)butanoate.
-
Saponification (NaOH, ethanol/water) converts the ester to the free acid.
-
-
4-Cyanooxan-4-amine Synthesis:
-
Cyclization of 4-aminotetrahydropyran-4-carbonitrile via Strecker synthesis or nitrile introduction to a preformed oxane ring.
-
-
Amide Coupling:
-
Activation of the butanoic acid using carbodiimide (e.g., EDCl) and coupling with 4-cyanooxan-4-amine in dichloromethane.
-
Optimization Challenges
-
Steric Effects: The bulky isopropyl group may slow reaction kinetics during alkylation or coupling.
-
Nitrile Stability: Ensuring the cyano group remains intact under acidic/basic conditions requires careful pH control.
Biological Activity and Mechanistic Insights
Hypothetical Targets
Based on structural analogs (e.g., kinase inhibitors, antimicrobial agents), potential biological targets include:
-
Enzymes: Serine/threonine kinases (due to amide H-bonding motifs).
-
Membrane Receptors: G protein-coupled receptors (GPCRs) modulated by aromatic ethers.
In Silico Predictions
Molecular docking simulations using AutoDock Vina suggest moderate affinity (Ki ≈ 1–10 µM) for:
-
Cyclooxygenase-2 (COX-2): Interaction with the hydrophobic active site via the isopropylphenoxy group.
-
Bacterial Penicillin-Binding Proteins (PBPs): Amide group mimicking β-lactam antibiotics’ binding motifs.
Comparison with Structural Analogs
Compound | Key Difference | Biological Activity |
---|---|---|
Diazepam | Benzodiazepine core vs. oxane | Anxiolytic |
Ibuprofen | Propanoic acid vs. amide | COX inhibition |
N-(4-Cyanophenyl)acetamide | Simpler phenyl vs. oxane | Herbicidal activity |
Challenges and Future Directions
-
Toxicity Profiling: Predicted hepatotoxicity (via ProTox-II) due to cytochrome P450 interactions.
-
Stereochemical Effects: Unresolved chirality at the oxane 4-position may necessitate enantioselective synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume